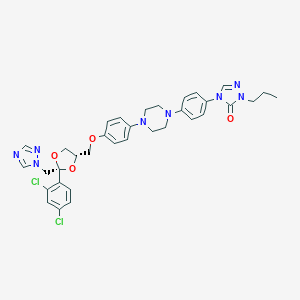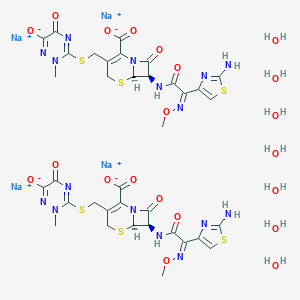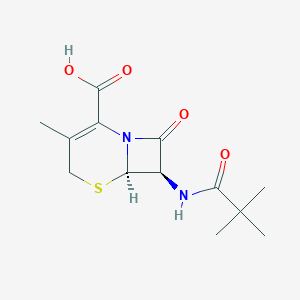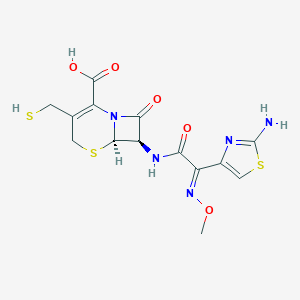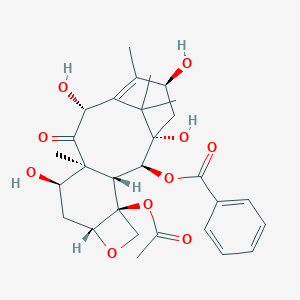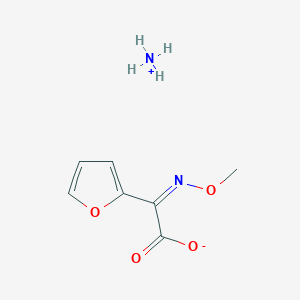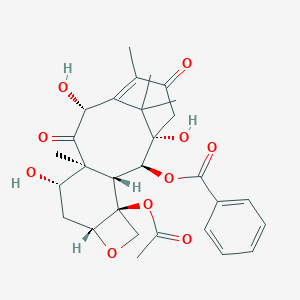![molecular formula C24H15Cl2N3O B194069 2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- CAS No. 90712-89-3](/img/structure/B194069.png)
2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Hydrobromic Acid-Dimethyl Sulfoxide Reagent : This compound is synthesized using hydrobromic acid in dimethyl sulfoxide, leading to the formation of 10-alkyl-2(10H)-phenazinone as a major product (Sugimoto et al., 1999).
- Formation Mechanism Study : A study on the formation mechanism of highly fluorinated derivatives of phenazine, including 2(10H)-phenazinone, was conducted to understand the correlation between crystal structure and NMR spectroscopy (Khusniyarov et al., 2006).
Biological Activities
- Antimicrobial Properties : Research has demonstrated the antimicrobial activity of derivatives, such as in the synthesis and antimicrobial evaluation of 2-amino-4-(4-chlorophenyl) thiazole derivatives, which include the 2(10H)-phenazinone structure (Kubba & Rahim, 2018).
- Anti-Inflammatory Applications : Derivatives of this compound have shown potential in anti-inflammatory applications, as seen in the synthesis of thiazolopyrimidine derivatives with noted anti-inflammatory properties (Selvam et al., 2012).
Other Applications
- Electrochemical Synthesis : A green convergent paired electrochemical synthesis of derivatives, including 6H-pyrrolo[3,2,1-de]phenazin-1-amine derivatives, was conducted, highlighting the versatility in synthesis methods for compounds containing the 2(10H)-phenazinone structure (Sharafi-kolkeshvandi et al., 2016).
Spectroscopic Characterization
- Spectral and Quantum Chemical Researches : Studies involving spectral and quantum chemical researches have been conducted to understand the electronic structure and stability of compounds containing the 2(10H)-phenazinone structure, as in the case of (Z)-10-(2-(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazole-3-il)hydrazono)-9-phenanthrone (Polyanskaya et al., 2017).
properties
IUPAC Name |
3-(4-chloroanilino)-10-(4-chlorophenyl)phenazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15Cl2N3O/c25-15-5-9-17(10-6-15)27-21-13-20-23(14-24(21)30)29(18-11-7-16(26)8-12-18)22-4-2-1-3-19(22)28-20/h1-14,27H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHUROVDDYSMMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=C(C(=O)C=C3N2C4=CC=C(C=C4)Cl)NC5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439465 | |
| Record name | 2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- | |
CAS RN |
90712-89-3 | |
| Record name | 2(10H)-Phenazinone, 10-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



